Despropionyl Ramelteon Hydrochloride

説明

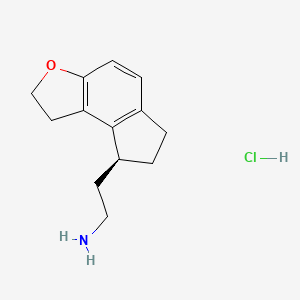

Despropionyl Ramelteon Hydrochloride is a chemical compound with the molecular formula C₁₃H₁₈ClNO and a molecular weight of 239.74 g/mol . It is an intermediate in the synthesis of Ramelteon, a selective melatonin receptor agonist used primarily for the treatment of insomnia . This compound is characterized by its colorless oil form and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, and methanol .

準備方法

The synthesis of Despropionyl Ramelteon Hydrochloride involves several steps. One of the common synthetic routes includes the reaction of (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the purity and yield of the product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

化学反応の分析

Despropionyl Ramelteon Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

科学的研究の応用

Background on Ramelteon

Ramelteon is the first melatonin receptor agonist approved by the FDA for treating insomnia characterized by difficulty falling asleep. It selectively binds to the MT1 and MT2 melatonin receptors located in the suprachiasmatic nucleus of the brain, influencing circadian rhythms without the sedative effects associated with traditional hypnotics like benzodiazepines .

Despropionyl Ramelteon Hydrochloride, as a metabolite, exhibits similar pharmacological actions but with differences in potency and receptor affinity. Understanding its applications requires a comprehensive analysis of both its pharmacokinetics and pharmacodynamics.

Chemical Structure and Mechanism of Action

- Chemical Formula : C16H21NO2

- Mechanism : Acts as an agonist at melatonin receptors MT1 and MT2, promoting sleep and regulating circadian rhythms .

Pharmacokinetics

- Absorption : Rapid absorption with a bioavailability of approximately 84%.

- Distribution : High volume of distribution (73.6 L) and protein binding (~82%).

- Metabolism : Primarily hepatic metabolism with renal excretion.

- Half-life : Approximately 1 to 2.6 hours .

Scientific Research Applications

This compound has several applications in scientific research:

- Sleep Disorders : Investigated for its efficacy in treating various sleep disorders beyond insomnia, including circadian rhythm disorders.

- Pharmacological Studies : Used in studies assessing the safety and efficacy of melatonin receptor agonists in both animal models and human trials.

- Drug Development : Plays a role in the development of new formulations aimed at improving sleep onset and maintenance without the risk of dependency or abuse.

Case Studies and Clinical Trials

Several clinical trials have explored the efficacy of Ramelteon, which indirectly reflects on its metabolite:

Insights from Research

Research indicates that this compound could provide therapeutic benefits similar to those observed with Ramelteon but may differ in terms of potency and side effect profile. The metabolite's lower potency suggests potential applications in conditions requiring milder interventions or as part of combination therapies aimed at enhancing sleep quality without significant sedation.

作用機序

Despropionyl Ramelteon Hydrochloride exerts its effects by acting as a precursor to Ramelteon, which is a selective melatonin receptor agonist. Ramelteon mimics the action of melatonin, a naturally occurring hormone that regulates the sleep-wake cycle. It binds to melatonin receptors MT₁ and MT₂ in the suprachiasmatic nucleus of the brain, thereby influencing circadian rhythms and promoting sleep .

類似化合物との比較

Despropionyl Ramelteon Hydrochloride can be compared with other similar compounds such as:

Ramelteon: The parent compound, which is a selective melatonin receptor agonist used for treating insomnia.

Trazodone: An antidepressant with sleep-inducing properties, though it acts through different mechanisms.

Quviviq (daridorexant): Another medication used for insomnia, but it targets orexin receptors instead of melatonin receptors. The uniqueness of this compound lies in its role as an intermediate in the synthesis of Ramelteon, providing a crucial step in the production of this therapeutic agent.

生物活性

Despropionyl Ramelteon Hydrochloride is an active metabolite of Ramelteon, a selective melatonin receptor agonist primarily targeting the MT1 and MT2 receptors. This compound is of significant interest due to its potential therapeutic applications in treating sleep disorders, particularly insomnia. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and clinical implications.

Overview of Ramelteon and Its Metabolite

Ramelteon is known for its high affinity for melatonin receptors, specifically MT1 and MT2, which are located in the suprachiasmatic nucleus (SCN) of the brain. These receptors play a critical role in regulating circadian rhythms and sleep-wake cycles. This compound, while less potent than its parent compound, is present in higher concentrations within the body due to its metabolism.

Chemical Structure and Properties

- Chemical Name : (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno-[5,4-b]furan-8-yl)ethyl]propionamide

- Molecular Formula : C16H21NO2

- Half-Life : Approximately 1 to 2.6 hours

- Metabolism : Primarily via CYP1A2 pathway with extensive first-pass metabolism

This compound acts as an agonist at the MT1 and MT2 melatonin receptors. Activation of these receptors leads to:

- Inhibition of Neuronal Firing : This effect is crucial for promoting sleep by reducing arousal signals from the SCN.

- Reduction in cAMP Levels : The activation inhibits adenylate cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels, which is associated with sleep induction .

Pharmacological Effects

Research indicates that this compound retains some efficacy similar to Ramelteon but with a different potency profile. Studies have shown:

- Latency to Persistent Sleep (LPS) : Significant reductions in LPS were observed in subjects treated with Ramelteon over various studies, indicating its effectiveness in promoting sleep onset .

- Total Sleep Time (TST) : Increases in TST were noted without significant next-day residual effects or rebound insomnia upon discontinuation .

Clinical Studies and Findings

Several clinical trials have evaluated the efficacy and safety of Ramelteon and its metabolite:

Safety Profile

The safety profile of this compound appears favorable based on existing data:

特性

IUPAC Name |

2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12;/h3-4,10H,1-2,5-8,14H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRBVFJPGFTDDU-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1CCN)C3=C(C=C2)OCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1CCN)C3=C(C=C2)OCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001335307 | |

| Record name | 2-[(8S)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196597-80-5 | |

| Record name | 2-[(8S)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。